L-亮氨酸-d10

描述

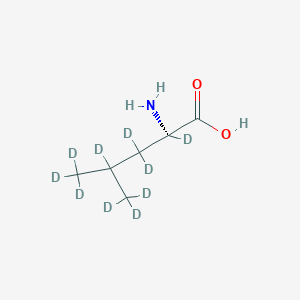

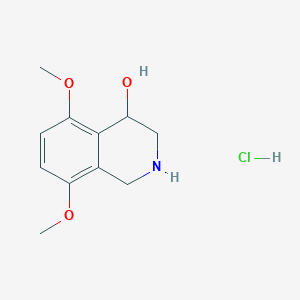

L-Leucine-d10 is the deuterium labeled analogue of L-Leucine . Leucine is a non-glucogenic, essential amino acid. It is a branched-chain amino acid that is a structural component of proteins . Leucine positively influences insulin release to eliminate toxic sugars out of the blood .

Synthesis Analysis

The specific protonation of valine and leucine methyl groups in proteins is typically achieved by overexpressing proteins in M9/D2O medium supplemented with either labeled α-ketoisovalerate for the labeling of the four prochiral methyl groups or with 2-acetolactate for the stereospecific labeling . The incorporation of labeled precursors in the leucine pathway can be inhibited by the addition of exogenous l-leucine-d10 .Molecular Structure Analysis

The molecular formula of L-Leucine-d10 is C6H13NO2 . The molecular weight is 141.23 g/mol . The structure of L-Leucine-d10 includes a branched-chain amino acid (BCAA) which activates the stable heavy isotopes of hydrogen, carbon, and other elements .Chemical Reactions Analysis

L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine by GC- or LC-MS . It is used in the drug development process as tracers for quantitation .Physical And Chemical Properties Analysis

The molecular weight of L-Leucine-d10 is 141.23 g/mol . The exact mass is 141.157396117 g/mol and the monoisotopic mass is also 141.157396117 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用

Regulation of Food Intake and Energy Balance

L-Leucine: is known to activate the mammalian target of rapamycin (mTOR), which plays a crucial role in metabolism. Research has explored the potential of L-Leucine supplementation in regulating food intake and energy balance. Although central injections of L-Leucine have been shown to decrease food intake, oral supplementation does not significantly affect food intake. However, it may help reduce body adiposity under certain conditions .

Glucose Homeostasis

Supplementation with L-Leucine has been investigated for its effects on glucose homeostasis. Studies suggest that L-Leucine supplementation can improve glucose homeostasis, although the mechanisms behind these beneficial effects are not fully understood and may be partially dependent on weight loss .

Cardiac Function in Heart Failure

L-Leucine supplementation has shown promise in improving diastolic function in heart failure with preserved ejection fraction (HFpEF). In animal models, L-Leucine was found to improve cardiac function, reduce stiffness and left ventricular fibrosis, and enhance mitochondrial respiratory function without altering mitochondrial content. These effects were associated with the suppression of HDAC4 expression and nuclear localization, suggesting a potential therapeutic application for L-Leucine in cardiac dysfunction .

Protein Synthesis and Tissue Regeneration

As an essential amino acid, L-Leucine plays a significant role in protein synthesis and tissue regeneration. Its ability to regulate cellular processes such as protein synthesis makes it a valuable compound for research in muscle growth, recovery, and overall metabolic health .

Obesity and Diabetes Mellitus Treatment

The potential of L-Leucine as a dietary supplement for treating obesity and diabetes mellitus has been a subject of scientific interest. By activating mTOR signaling, L-Leucine may influence several metabolic processes, offering a novel approach to managing these conditions .

Oxidative Stress Control in Organ Toxicity

L-Leucine-rich diets have been considered for controlling oxidative stress and protecting cardiac tissue in toxicity models using doxorubicin, a drug widely used in cancer treatment. While its benefits on cardiac tissue have been noted, the effects on other organs, such as the liver and kidneys, warrant further investigation .

作用机制

Target of Action

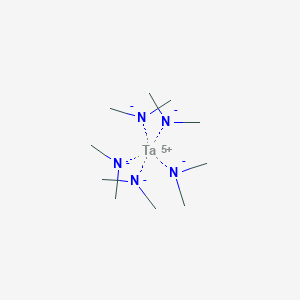

L-Leucine-d10 is a deuterium-labeled form of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that primarily targets the mTOR signaling pathway . The mTOR pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .

Mode of Action

L-Leucine-d10, like L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by L-Leucine-d10 is the mTOR signaling pathway . Activation of this pathway leads to increased protein synthesis and cell growth . Additionally, L-Leucine is involved in other metabolic pathways, contributing to various cellular functions .

Pharmacokinetics

The pharmacokinetics of L-Leucine-d10 is expected to be similar to that of L-Leucine, with the deuterium labeling potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties . Deuterium labeling has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The activation of the mTOR signaling pathway by L-Leucine-d10 leads to increased protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cellular context .

Action Environment

The action, efficacy, and stability of L-Leucine-d10 can be influenced by various environmental factors.

安全和危害

属性

IUPAC Name |

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584053 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine-d10 | |

CAS RN |

106972-44-5 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?

A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like L-Leucine-d10 can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.

Q2: How are specific labeling strategies with deuterated amino acids beneficial?

A2: Strategically incorporating L-Leucine-d10 at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)